molecular formula C19H31Cl2N B13632069 N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B13632069
M. Wt: 344.4 g/mol
InChI Key: XONNESZRACXUMD-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyclohexane ring substituted with a chloromethylphenyl group and a methylbutyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride typically involves multiple steps. One common approach is the alkylation of a cyclohexanone derivative with a chloromethylphenyl compound, followed by amination and subsequent hydrochloride salt formation.

    Alkylation: The cyclohexanone derivative is reacted with a chloromethylphenyl compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Amination: The resulting intermediate is then subjected to amination using an amine source such as ammonia or a primary amine. This step may require a catalyst like palladium on carbon (Pd/C) and is performed under hydrogenation conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, thioethers.

Scientific Research Applications

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-2-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
  • N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Uniqueness

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the cyclohexane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H31Cl2N

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C19H30ClN.ClH/c1-5-19(3,4)16-6-8-18(9-7-16)21-13-15-10-14(2)11-17(20)12-15;/h10-12,16,18,21H,5-9,13H2,1-4H3;1H

InChI Key

XONNESZRACXUMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NCC2=CC(=CC(=C2)C)Cl.Cl

Origin of Product

United States

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